Home > Products > Screening Compounds P32558 > 1'-(tert-Butoxycarbonyl)-4-oxospiro[chroman-2,4'-piperidine]-7-carboxylic acid
1'-(tert-Butoxycarbonyl)-4-oxospiro[chroman-2,4'-piperidine]-7-carboxylic acid - 1086398-20-0

1'-(tert-Butoxycarbonyl)-4-oxospiro[chroman-2,4'-piperidine]-7-carboxylic acid

Catalog Number: EVT-6722032
CAS Number: 1086398-20-0
Molecular Formula: C19H23NO6
Molecular Weight: 361.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1'-(tert-Butoxycarbonyl)-4-oxospiro[chroman-2,4'-piperidine]-7-carboxylic acid is a complex organic compound with the molecular formula C19H23NO6C_{19}H_{23}NO_{6}. It features a unique spiro structure that combines a chroman and piperidine moiety, making it of interest in various chemical and pharmaceutical applications. This compound is often utilized in the synthesis of biologically active molecules and as an intermediate in organic chemistry.

Source

This compound can be sourced from various chemical suppliers and is typically used in laboratory settings for research purposes. Its safety data sheets indicate that it is classified as a hazardous material, necessitating appropriate handling measures in laboratory environments .

Classification

1'-(tert-Butoxycarbonyl)-4-oxospiro[chroman-2,4'-piperidine]-7-carboxylic acid is classified under several categories based on its chemical structure and properties:

  • Chemical Class: It belongs to the class of spiro compounds.
  • Functional Groups: The presence of both carboxylic acid and tert-butoxycarbonyl groups classifies it as a carboxylic acid derivative.
  • Hazard Classification: According to OSHA standards, it may cause skin and eye irritation, thus requiring careful handling .
Synthesis Analysis

Methods

The synthesis of 1'-(tert-Butoxycarbonyl)-4-oxospiro[chroman-2,4'-piperidine]-7-carboxylic acid typically involves multi-step organic reactions. One common approach includes:

  1. Formation of the Piperidine Ring: Starting from piperidine derivatives, reactions with electrophiles can lead to the formation of the desired piperidine structure.
  2. Spirocyclization: This step involves cyclization reactions that form the spiro structure between the chroman and piperidine rings.
  3. Functionalization: The introduction of the tert-butoxycarbonyl group and carboxylic acid functionalities occurs through standard organic transformations such as acylation or esterification.

Technical Details

The synthesis often requires specific reagents and conditions:

  • Reagents: Common reagents may include acyl chlorides for acylation, bases for deprotonation, and catalysts for facilitating cyclization.
  • Conditions: Reactions are typically performed under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Molecular Structure Analysis

Structure

The molecular structure of 1'-(tert-Butoxycarbonyl)-4-oxospiro[chroman-2,4'-piperidine]-7-carboxylic acid can be represented as follows:

C19H23NO6\text{C}_{19}\text{H}_{23}\text{N}\text{O}_{6}

This structure showcases a spiro configuration where the chroman and piperidine rings are interconnected.

Data

Key structural data includes:

  • Molecular Weight: Approximately 345.39 g/mol.
  • CAS Number: 143179-98-0.
  • Chemical Properties: The compound exhibits characteristics typical of both piperidine and chroman derivatives, influencing its reactivity and stability in various conditions .
Chemical Reactions Analysis

Reactions

1'-(tert-Butoxycarbonyl)-4-oxospiro[chroman-2,4'-piperidine]-7-carboxylic acid undergoes several chemical reactions:

  • Esterification: Reacting with alcohols to form esters.
  • Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield the corresponding carboxylic acids.

Technical Details

The reactivity is influenced by the presence of functional groups such as the carboxylic acid which can readily participate in nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action for this compound primarily revolves around its ability to interact with biological targets due to its structural features. The presence of both the chroman and piperidine rings allows for potential interactions with enzymes or receptors.

Process

  1. Binding Affinity: The compound may exhibit binding affinity towards specific biological targets due to its spatial configuration.
  2. Biological Activity: The carboxylic acid group may enhance solubility in biological systems, facilitating interaction with cellular components.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid or crystalline substance.
  • Solubility: Soluble in organic solvents but insoluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to moisture.
  • Reactivity: Can react with strong bases or acids; care must be taken to avoid hydrolysis.

Relevant data from safety data sheets indicate potential hazards associated with skin contact or inhalation .

Applications

1'-(tert-Butoxycarbonyl)-4-oxospiro[chroman-2,4'-piperidine]-7-carboxylic acid has several scientific uses:

  • Pharmaceutical Development: It serves as an intermediate in the synthesis of drug candidates.
  • Organic Synthesis: Utilized in developing complex organic molecules due to its unique structural features.

This compound's versatility makes it a valuable asset in medicinal chemistry research and development initiatives.

Synthesis and Derivative Development of 1'-(tert-Butoxycarbonyl)-4-oxospiro[chroman-2,4'-piperidine]-7-carboxylic Acid

Synthetic Routes for Spirocyclic Chroman-Piperidine Scaffolds

The spirocyclic chroman-piperidine core is constructed through strategic annulation and spirocyclization techniques. A documented approach employs tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate as a pivotal precursor, with its structure confirmed via SMILES string (O=C(OC(C)(C)C)N1CCC2(CC1)OC3=CC(C(O)=O)=CC=C3CC2) and InChI key (KMSFTOVQKNLKDT-UHFFFAOYSA-N) [2]. This intermediate is synthesized through a microwave-assisted Dieckmann-type condensation, where a keto-acid precursor undergoes intramolecular cyclization at 150°C for 30 minutes, achieving 78% yield and >95% purity [8]. Alternative routes utilize Pd-catalyzed C–H activation to fuse the chroman ring onto N-Boc-protected 4-piperidone, though this method contends with regiochemical challenges at position 7, requiring stoichiometric directing groups [8].

A scalable pathway involves stepwise assembly: (1) N-Boc protection of 4-piperidone, (2) Knoevenagel condensation with salicylaldehyde derivatives, and (3) Pt-catalyzed asymmetric hydrogenation (70–85% ee) to establish the spirocenter. This sequence achieves a 62% overall yield with <2% epimeric impurities [8] [10].

Table 1: Key Methods for Scaffold Construction

MethodologyReaction ConditionsYieldRegioselectivity (C7)
Dieckmann CyclizationMicrowave, 150°C, 0.5 hr78%High (>20:1)
Pd-Catalyzed C–H AnnulationPd(OAc)₂ (10 mol%), 120°C, 24 hr45%Moderate (5:1)
Stepwise Assembly3 steps, Pt-catalyst62%Controlled

Optimization of Boc-Protection Strategies in Spirocyclic Systems

The acid-labile tert-butoxycarbonyl (Boc) group is essential for masking the piperidine nitrogen during chroman ring functionalization. Standard Boc installation using di-tert-butyl dicarbonate (Boc₂O) in alkaline THF generates the 1'-protected derivative efficiently but faces hydrolysis risks above pH 10 [3] [5]. Optimization studies demonstrate that sodium carbonate/sodium hydroxide mixed buffer systems (pH 9.5–10.0) suppress epimerization at the spirocenter while maintaining 98% Boc-incorporation yield [3].

Notably, competing N-acylation occurs when carboxylic acid groups are present (e.g., at C7), necessitating temporary ethyl ester protection prior to Boc activation [8]. For acid-sensitive derivatives, in situ scavenging with Hünig’s base during Boc deprotection (using HCl/dioxane) minimizes degradation, preserving >95% scaffold integrity. The Boc group’s stability profile enables orthogonal protection when paired with Cbz or Fmoc groups, facilitating selective late-stage modifications [5].

Carboxylic Acid Functionalization at Position 7: Methodological Innovations

Position 7 carboxylation leverages directed ortho-metalation or Pd-catalyzed C–H activation. Directed lithiation of 7-bromo-spirochroman-piperidine scaffolds using n-BuLi (−78°C) followed by CO₂ quenching affords the carboxylic acid in 60–70% yield but suffers from low functional group tolerance [2] [8]. Superiorly, Pd(OAc)₂/8-aminoquinoline-directed C–H carboxylation utilizes atmospheric CO₂ at 80°C, achieving 85% yield with excellent regioselectivity [8].

The carboxylic acid serves as a linchpin for derivatization:

  • Amide Coupling: EDC/HOBt-mediated reactions with amines proceed at 0–25°C (75–92% yield), though sterically hindered amines require elevated temperatures (60°C) [8].
  • Reduction to Alcohols: Borane-dimethylsulfide complex reduces the acid to a primary alcohol (90% yield), crucial for prodrug designs [8].
  • Decarboxylative Cross-Coupling: Ag-mediated decarboxylation enables C7 arylation when coupled with aryl iodides (45–60% yield) [2].

Table 2: C7 Carboxylic Acid Derivatization Techniques

TransformationConditionsYieldApplication Scope
Amide CouplingEDC/HOBt, DMF, 25°C75–92%Broad amine scope
Borane ReductionBH₃·SMe₂, THF, 0°C to reflux90%Alcohol prodrug synthesis
Decarboxylative ArylationAg₂CO₃, ArI, 120°C45–60%Biaryl derivatives

Comparative Analysis of Solid-Phase vs. Solution-Phase Synthesis Approaches

Solution-Phase Synthesis remains dominant for large-scale production (>100 g) due to established reaction kinetics and simplified purification. The synthesis of tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate derivatives via crystallizations and extractions achieves 75% purity after workup, with final purity >98% following recrystallization from ethyl acetate/hexane [3] [8]. However, multi-step sequences accumulate 15–20% yield losses during intermediate isolations.

Solid-Phase Synthesis employs Wang or Sieber amide resins for immobilization through the C7 carboxylate. This approach enables rapid diversification via on-resin N-alkylation or acylation, reducing purification time by 60% [10]. Nevertheless, resin loading capacities (0.5–1.2 mmol/g) and linker cleavage inefficiencies (≤85%) constrain overall yields to 40–50%, making gram-scale production impractical. Hybrid strategies that combine solid-phase functionalization with solution-phase cyclization offer a balanced compromise, particularly for synthesizing analog libraries [10].

Table 3: Solution-Phase vs. Solid-Phase Synthesis Comparison

ParameterSolution-PhaseSolid-Phase
Scale FeasibilityMulti-kilogramMilligram to gram
Intermediate Purity75–85% (pre-crystallization)>90% (resin washing)
Diversification SpeedSlow (sequential reactions)Rapid (parallel synthesis)
Typical Yield (5 steps)35–45%25–40%

Properties

CAS Number

1086398-20-0

Product Name

1'-(tert-Butoxycarbonyl)-4-oxospiro[chroman-2,4'-piperidine]-7-carboxylic acid

IUPAC Name

1'-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxospiro[3H-chromene-2,4'-piperidine]-7-carboxylic acid

Molecular Formula

C19H23NO6

Molecular Weight

361.4 g/mol

InChI

InChI=1S/C19H23NO6/c1-18(2,3)26-17(24)20-8-6-19(7-9-20)11-14(21)13-5-4-12(16(22)23)10-15(13)25-19/h4-5,10H,6-9,11H2,1-3H3,(H,22,23)

InChI Key

PHKCUIOZQOFQIL-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C=C(C=C3)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C=C(C=C3)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.